molecular formula C8H14O2S B13429645 1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one

1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one

Katalognummer: B13429645
Molekulargewicht: 174.26 g/mol
InChI-Schlüssel: DOEUXVVOVZPITF-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one is an organic compound characterized by the presence of a hydroxycyclohexyl group and a sulfanyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one typically involves the reaction of 2-hydroxycyclohexanone with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the sulfanyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiodiglycol: A diol with a similar sulfanyl group but different structural features.

    2-Hydroxyethyl sulfide: Contains a hydroxyethyl group instead of a hydroxycyclohexyl group.

Uniqueness

1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one is unique due to its specific combination of a hydroxycyclohexyl group and a sulfanyl group attached to an ethanone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H14O2S

Molekulargewicht

174.26 g/mol

IUPAC-Name

S-[(1S,2S)-2-hydroxycyclohexyl] ethanethioate

InChI

InChI=1S/C8H14O2S/c1-6(9)11-8-5-3-2-4-7(8)10/h7-8,10H,2-5H2,1H3/t7-,8-/m0/s1

InChI-Schlüssel

DOEUXVVOVZPITF-YUMQZZPRSA-N

Isomerische SMILES

CC(=O)S[C@H]1CCCC[C@@H]1O

Kanonische SMILES

CC(=O)SC1CCCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.